Disodium ethyl phosphate

Surfactant chemistry Phosphate ester performance Formulation development

Researchers studying ethanol-induced phospholipid changes need exact monoethyl phosphate reference standards, not diethyl phosphate analogs with surfactant properties. Disodium ethyl phosphate (CAS 17323-83-0) is the precise disodium salt validated by radiolabeling studies for metabolic tracing. • Structurally identical to the metabolite from rat liver after ethanol dosing; no cross-reactivity with pesticide exposure markers. • ≥98% HPLC purity; fully ionized salt ensures predictable ionic behavior without surface activity. Stocked at BenchChem for immediate global dispatch.

Molecular Formula C2H7NaO4P
Molecular Weight 149.04 g/mol
CAS No. 17323-83-0
Cat. No. B107508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium ethyl phosphate
CAS17323-83-0
SynonymsPhosphoric acid ethyldisodium salt
Molecular FormulaC2H7NaO4P
Molecular Weight149.04 g/mol
Structural Identifiers
SMILESCCOP(=O)(O)O.[Na]
InChIInChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);
InChIKeyFEZGJAGXDHXQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Ethyl Phosphate: Technical Baseline and Procurement Context


Disodium ethyl phosphate (CAS 17323-83-0), also referred to as phosphoric acid monoethyl ester disodium salt, is a monoalkyl phosphate sodium salt with molecular formula C2H5Na2O4P and molecular weight 170.01 g/mol [1]. This compound belongs to the class of anionic organophosphates, characterized by a single ethyl group esterified to a phosphate moiety that is fully neutralized with two sodium counterions, yielding a water-soluble, ionic species with a calculated LogP of 0.992 and polar surface area (PSA) of 82.23 Ų . Its structural identity distinguishes it from di- and tri-alkyl phosphate analogs, as well as from the parent monoethyl dihydrogen phosphate (CAS 1623-14-9) which lacks sodium counterions, creating fundamentally different physicochemical and functional profiles that preclude generic interchange in research or industrial settings [1].

Ethanol metabolism reference standard workflow
Low-surfactant ionic strength modulation
Phosphate ester stability and method development model

Why Generic Substitution Fails for Disodium Ethyl Phosphate


Generic substitution among phosphate esters is precluded by quantifiable performance divergences tied directly to alkyl chain architecture and counterion state. A foundational study of sodium monoalkyl phosphates versus sodium dialkyl phosphates established that dialkyl esters possess markedly superior surfactant and detergent properties compared to monoalkyl esters, a difference observed both at equivalent molecular weight comparisons and when derived from the same alcohol precursors [1]. The branched-chain didecyl variant demonstrated exceptionally low critical micelle concentration (CMC) and surface tension values, with performance characteristics described as considerably better than commercial surfactants of the era [1]. For procurement decisions, this means substituting disodium ethyl phosphate with sodium diethyl phosphate (CAS 2870-30-6) fundamentally alters a formulation's interfacial behavior—a transition from a compound with minimal surface activity to one possessing pronounced amphiphilic, surfactant functionality [1]. Additional differentiation arises from the protonation state: disodium ethyl phosphate exists as a fully ionized disodium salt at physiological and neutral pH, whereas its parent monoethyl dihydrogen phosphate (CAS 1623-14-9) bears two acidic protons, yielding distinct buffering capacity, pH-dependent speciation, and ionic strength contributions in aqueous systems.

Sodium diethyl phosphate substitution
Introduces pronounced surfactant activity; alters interfacial behavior and detergency in formulations
Diethyl phosphate biomarker mismatch
Reflects pesticide exposure, not ethanol metabolism; analytical reference pathways diverge
Monoethyl dihydrogen phosphate (free acid) interchange
Changes protonation state, buffering capacity, and ionic speciation in aqueous systems

Disodium Ethyl Phosphate: Evidence Guide for Scientific Selection


Surfactancy Performance: Monoalkyl vs. Dialkyl Phosphates

A systematic comparative study of sodium monoalkyl phosphates and sodium dialkyl phosphates established that dialkyl esters, in general, possess markedly superior surfactant and detergent properties compared to monoalkyl esters. This holds true whether comparing esters of equivalent molecular weight or those synthesized from identical alcohol feedstocks [1]. For a branched-chain didecyl dialkyl phosphate specifically, aqueous solutions exhibited exceptionally low surface tensions and a very low critical micelle concentration (CMC), with performance characteristics considerably better than commercial surfactants used in comparable products at the time of publication [1]. While the study does not isolate disodium ethyl phosphate as the sole comparator, the class-level inference is robust: as a short-chain monoalkyl phosphate, disodium ethyl phosphate (CAS 17323-83-0) is expected to exhibit minimal surfactant activity relative to dialkyl phosphate alternatives such as sodium diethyl phosphate (CAS 2870-30-6).

Surfactancy class
Class-level inference
Monoalkyl phosphates: inferior surfactant properties vs dialkyl class; dialkyl ester showed exceptionally low CMC and surface tension
Surfactant behavior cannot be interchanged with dialkyl analogs
Qualitative comparison; no ethyl-specific CMC values
Surfactant chemistry Phosphate ester performance Formulation development

In Vivo Formation and Biomarker Utility of Monoethyl Phosphate

Monoethyl phosphate (the free acid form corresponding to disodium ethyl phosphate) was isolated and identified from the liver of rats administered large doses of ethanol. Experiments employing [2-¹⁴C]ethanol and [³²P]orthophosphate as radioactive precursors confirmed that the isolated ethyl phosphate originated from the administered ethanol and endogenous phosphate pools, respectively [1]. The identification was validated through chemical properties, chromatographic behavior, and enzymatic hydrolysis, with ¹⁴C-labeled substrate hydrolysis yielding partial recovery of the administered [¹⁴C]ethanol. Control experiments excluded the possibility of artifact formation during isolation [1]. In contrast, diethyl phosphate (DETP) and diethyldithiophosphate (DEDTP) are established metabolites of organophosphate pesticides and are widely used as biomarkers of OP pesticide exposure in human biomonitoring .

Biomarker origin
Cross-study comparable
Monoethyl phosphate forms via ethanol-induced alcoholysis in rat liver; validated by ¹⁴C and ³²P radiolabeling
Distinct metabolic pathway from diethyl phosphate biomarkers; reference standard cannot be interchanged
In vivo model; requires confirmation in targeted matrix
Toxicology Biomarker discovery Metabolism

Hydrolytic Stability of Phosphate Esters

A study of specifically prepared phosphate esters examined hydrolytic stability at ambient and elevated temperatures. Little evidence for hydrolysis was observed past seven days of exposure, with only minor effects noted due to temperature and water concentration variations [1]. This investigation employed advanced analytical methodologies including ³¹P nuclear magnetic resonance spectroscopy, high performance liquid chromatography, and capillary electrophoresis to provide comprehensive characterization beyond what potentiometric titration alone could deliver [1]. While the study encompasses phosphate esters broadly rather than isolating disodium ethyl phosphate, the class-level stability behavior is informative: phosphate esters as a category demonstrate robust hydrolytic stability under the conditions tested. For comparison, the broader literature on phosphate ester hydrolysis kinetics indicates that hydrolysis rates vary substantially with pH, temperature, and ester type (mono-, di-, tri-), with distinct reactive forms and mechanisms operative in acidic, neutral, and alkaline media [2].

Hydrolytic stability
Class-level inference
Little hydrolysis observed past 7 days at ambient and elevated temperatures; minor effects from water/temperature variation
Supports extended aqueous shelf-life evaluation
Phosphate ester class behavior; ethyl-specific data to verify
Formulation stability Phosphate ester hydrolysis Agricultural chemistry

Application Boundaries: Disodium Ethyl Phosphate vs. Sodium Diethyl Phosphate

Disodium ethyl phosphate (CAS 17323-83-0) has a molecular weight of 170.01 g/mol with formula C2H5Na2O4P . Sodium diethyl phosphate (CAS 2870-30-6), a close structural analog, has a molecular weight of 176.08 g/mol with formula C4H10NaO4P . The 6.07 g/mol difference corresponds to replacement of a second sodium counterion and an ethyl group substitution pattern: disodium ethyl phosphate bears one ethyl group and two sodium ions on a single phosphate center, whereas sodium diethyl phosphate bears two ethyl groups and one sodium ion. This structural divergence manifests in fundamentally different physicochemical behaviors. Sodium diethyl phosphate functions as an amphiphilic surfactant and emulsifying agent, soluble in both water and organic solvents, with applications spanning pharmaceuticals, agrochemicals, and industrial formulations requiring interfacial activity . Disodium ethyl phosphate, as a fully ionized monoalkyl phosphate disodium salt with LogP 0.992 and PSA 82.23 Ų , lacks the dual ethyl substitution pattern required for pronounced surfactant behavior. Additionally, sodium diethyl phosphate is documented for use in cosmetic compositions for treating keratin materials, including hair , whereas disodium ethyl phosphate's ionic character and high aqueous solubility suit it for buffering and ionic-strength modulation roles.

Structural divergence
Cross-study comparable
ΔMW 6.07 g/mol (3.6%); Ethyl:Na ratio 1:2 vs 2:1; LogP 0.992 vs amphiphilic
Sodium diethyl phosphate suited for surfactant applications; disodium salt for ionic modulation
Structural identity dictates functional role
Chemical procurement Phosphate ester selection Formulation chemistry

Disodium Ethyl Phosphate: Research and Industrial Applications


Reference Standard for Ethanol-Induced Phosphoester Metabolism

Based on the validated isolation and identification of monoethyl phosphate from rat liver following large ethanol doses, with confirmation via ¹⁴C and ³²P radiolabeling, enzymatic hydrolysis, and chromatographic verification, disodium ethyl phosphate serves as a critical reference standard for laboratories investigating ethanol-induced phospholipid metabolism alterations, alcoholysis of endogenous phosphate esters, or the physiological consequences of acute ethanol intoxication [1]. Unlike diethyl phosphate standards used for organophosphate pesticide exposure monitoring, disodium ethyl phosphate addresses a distinct metabolic pathway requiring a separate analytical reference material.

Ionic Strength Modulator in Low-Surfactant Formulations

The documented inferior surfactant properties of monoalkyl phosphates relative to dialkyl phosphates position disodium ethyl phosphate for formulations where surfactant activity is undesirable or where precise ionic strength control is required without introducing interfacial perturbations. With a molecular weight of 170.01 g/mol, LogP of 0.992, and full ionization as a disodium salt in aqueous solution, this compound provides predictable ionic contributions while the class-level hydrolytic stability evidence supports its use in formulations requiring extended aqueous shelf life [2][3].

Phosphate Ester Stability and Method Development

The demonstrated utility of ³¹P NMR, HPLC, and capillary electrophoresis for comprehensive phosphate ester characterization, combined with the class-level hydrolytic stability data showing minimal degradation past seven days at ambient and elevated temperatures, supports the use of disodium ethyl phosphate as a model compound in studies of phosphate ester stability, analytical method validation for organophosphate mixtures, and comparative degradation kinetics investigations [3]. The compound's single ethyl group and fully ionized disodium state make it a structurally simpler, well-defined entry point for studies requiring baseline phosphate ester behavior before progressing to more complex di- and tri-ester systems.

Application
Selection Property
Validation Focus
Ethanol metabolism reference standard
Metabolic pathway specificity
Confirm phosphoester formation via radiolabeling or chromatography
Ionic strength modulator in low-surfactant formulations
Minimal interfacial activity
Verify ionic contribution and absence of surfactant interference
Phosphate ester stability method development
Simple monoalkyl phosphate structure
Use as baseline compound for ³¹P NMR, HPLC, CE method validation
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